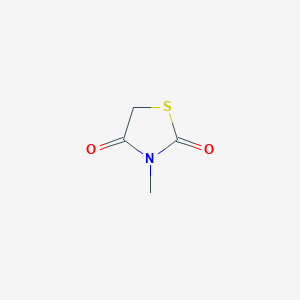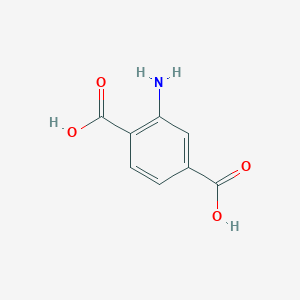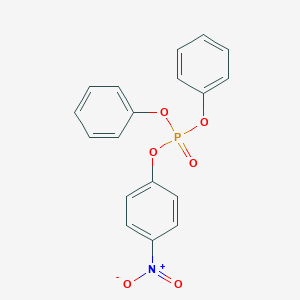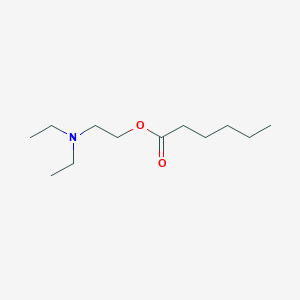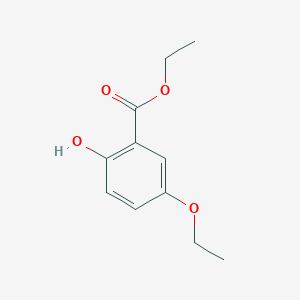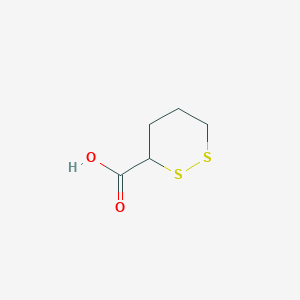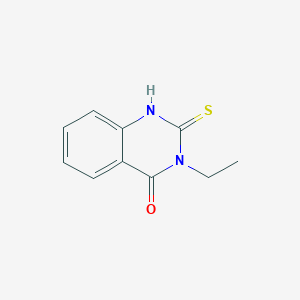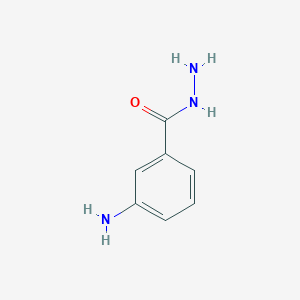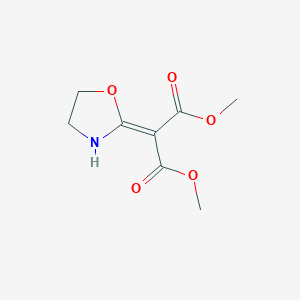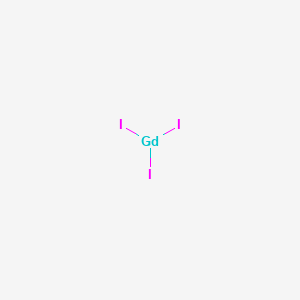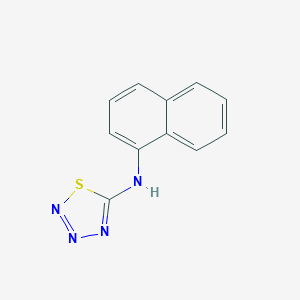
N-Naphthyl-1,2,3,4-thiatriazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Naphthyl-1,2,3,4-thiatriazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.
Applications De Recherche Scientifique
N-Naphthyl-1,2,3,4-thiatriazol-5-amine has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit significant anticancer, antifungal, and antimicrobial activities. This compound has also been studied for its potential to inhibit the activity of various enzymes, including phosphodiesterase, carbonic anhydrase, and acetylcholinesterase. Moreover, N-Naphthyl-1,2,3,4-thiatriazol-5-amine has been investigated for its potential to modulate the immune system and to act as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of N-Naphthyl-1,2,3,4-thiatriazol-5-amine is not fully understood. However, it has been reported to act by inhibiting the activity of various enzymes, including phosphodiesterase, carbonic anhydrase, and acetylcholinesterase. Moreover, this compound has been shown to modulate the immune system and to act as an anti-inflammatory agent.
Effets Biochimiques Et Physiologiques
N-Naphthyl-1,2,3,4-thiatriazol-5-amine has been reported to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Moreover, this compound has been reported to exhibit significant antifungal and antimicrobial activities. Additionally, N-Naphthyl-1,2,3,4-thiatriazol-5-amine has been shown to modulate the immune system and to act as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-Naphthyl-1,2,3,4-thiatriazol-5-amine has several advantages and limitations for lab experiments. One of the advantages is its potential to inhibit the activity of various enzymes, which makes it a useful tool for studying enzyme kinetics. Moreover, this compound has been reported to exhibit significant anticancer, antifungal, and antimicrobial activities, which makes it a potential candidate for drug development. However, one of the limitations of N-Naphthyl-1,2,3,4-thiatriazol-5-amine is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-Naphthyl-1,2,3,4-thiatriazol-5-amine. One of the directions is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, fungal infections, and bacterial infections. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, future studies should focus on improving the synthesis method of N-Naphthyl-1,2,3,4-thiatriazol-5-amine to increase its yield and solubility in aqueous solutions.
Méthodes De Synthèse
The synthesis of N-Naphthyl-1,2,3,4-thiatriazol-5-amine has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2-chloronaphthalene with thiosemicarbazide in the presence of sodium hydroxide and ethanol. The resulting product is then treated with hydrazine hydrate to obtain N-Naphthyl-1,2,3,4-thiatriazol-5-amine. Other methods involve the reaction of 2-nitronaphthalene with thiosemicarbazide or the reaction of 2-aminonaphthalene with thiosemicarbazide in the presence of acetic acid.
Propriétés
Numéro CAS |
10320-97-5 |
|---|---|
Nom du produit |
N-Naphthyl-1,2,3,4-thiatriazol-5-amine |
Formule moléculaire |
C11H8N4S |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
N-naphthalen-1-ylthiatriazol-5-amine |
InChI |
InChI=1S/C11H8N4S/c1-2-6-9-8(4-1)5-3-7-10(9)12-11-13-14-15-16-11/h1-7H,(H,12,13,15) |
Clé InChI |
NRPSYMDXSNYVNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NN=NS3 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC3=NN=NS3 |
Autres numéros CAS |
10320-97-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



